molecular formula C22H24N2O2S B2960079 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone CAS No. 450347-32-7

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2960079
CAS No.: 450347-32-7
M. Wt: 380.51
InChI Key: GLVMOMXVJZWGNA-UHFFFAOYSA-N
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Description

2-((1-(2-Methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a synthetic small molecule characterized by:

  • Indole core: A heteroaromatic indole ring substituted at the 1-position with a 2-methylbenzyl group.
  • Thioether linkage: A sulfur atom bridges the indole’s 3-position to a ketone-containing morpholine moiety.
  • Morpholinoethanone group: A morpholine ring conjugated to an ethanone group, enhancing solubility and modulating pharmacokinetics .

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17-6-2-3-7-18(17)14-24-15-21(19-8-4-5-9-20(19)24)27-16-22(25)23-10-12-26-13-11-23/h2-9,15H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVMOMXVJZWGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N2OS
  • Molecular Weight : 344.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
  • Antioxidant Activity : Preliminary studies have shown that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induces apoptosis, inhibits tubulin polymerization
MCF-70.34Cell cycle arrest at G2/M phase
HT-290.86Induces apoptosis and inhibits cell proliferation

These results indicate that this compound is a potent inhibitor of tumor growth in vitro.

Case Studies

A notable case study involved the synthesis and bioactive evaluation of related indole derivatives, where compounds similar to this compound were tested against various cancer cell lines. The findings highlighted that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways, corroborating the mechanisms observed in preliminary evaluations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below highlights key differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents/Linkages Reported Activity/Use Reference
2-((1-(2-Methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone Indole 2-Methylbenzyl (N1), thioether, morpholinoethanone N/A (Theoretical) -
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone Imidazothiazole Methyl groups (C5, C6), morpholinoethanone Antifungal (in vitro)
2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a) Thiadiazole 2-Methylbenzyl thioether, trifluoromethylpyrimidine Antifungal (B. cinerea inhibition)
A-796,260 Indole Morpholinoethyl, tetramethylsilylpropylmethanone Cannabinoid receptor modulation
1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde Indole Morpholinoethanone, aldehyde (C3) Synthetic intermediate
Suvorexant Benzo[d]imidazole Diazaspiro undecanone, methoxypyrimidine Orexin receptor antagonist
Key Observations:
  • Core Heterocycle: The indole core in the target compound is distinct from imidazothiazole () and thiadiazole () derivatives.
  • Linkage Type: The thioether in the target compound differs from ether () or direct morpholinoethyl () linkages. Thioethers may enhance lipophilicity but reduce metabolic stability compared to oxygen-based linkages.
  • However, the trifluoromethylpyrimidine in 6a likely enhances target affinity .

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